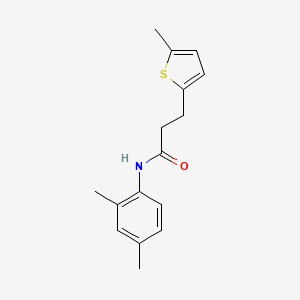
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide
説明
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DMT is a member of the amide class of compounds and is synthesized through a multistep process.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide may also act on other receptors in the brain, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonin receptors, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide also has antioxidant properties and can reduce oxidative stress in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potency. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potential for abuse. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a license.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide use on the brain and body. Additionally, there is a need for further research on the mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide and its effects on the brain and body.
科学的研究の応用
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have potential applications in medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has neuroprotective effects and can reduce inflammation in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have antidepressant effects and may be useful in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMNBTYMQLKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)
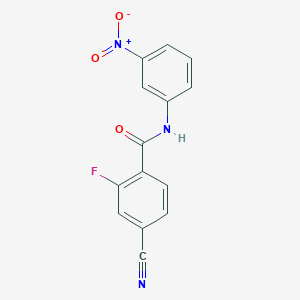
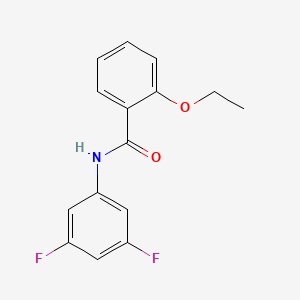
![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![ethyl 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4387046.png)
![N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4387049.png)
![3-methyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4387053.png)
![4-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethoxy]-3-ethoxybenzonitrile](/img/structure/B4387061.png)
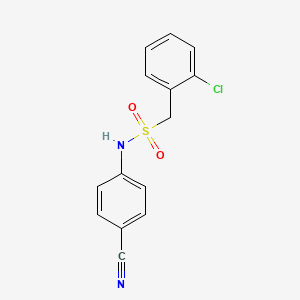
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)
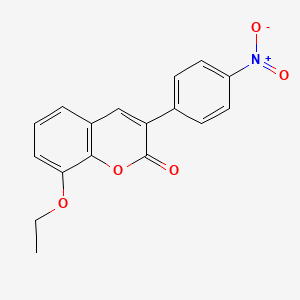
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4387079.png)